molecular formula C23H21N3O3S B278121 N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide

カタログ番号 B278121
分子量: 419.5 g/mol
InChIキー: DLWQTPXUPSCJAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide, commonly known as ABT-737, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It belongs to the class of BH3-mimetics, which mimic the action of the BH3-only proteins that promote apoptosis or programmed cell death in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

The mechanism of action of ABT-737 involves the disruption of the balance between pro- and anti-apoptotic proteins in cancer cells. Normally, the pro-apoptotic proteins are kept in check by the anti-apoptotic proteins, which bind to them and prevent their activation. However, in cancer cells, the anti-apoptotic proteins are often overexpressed, leading to the suppression of apoptosis and the promotion of cell survival. ABT-737 selectively targets the anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to the activation of the apoptotic pathway and the death of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and solid tumors such as lung, breast, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments. However, ABT-737 has limited activity against some types of cancer cells that do not depend on the Bcl-2 family proteins for survival. In addition, ABT-737 has been shown to cause thrombocytopenia in preclinical studies, which limits its use as a single agent in cancer therapy.

実験室実験の利点と制限

ABT-737 has several advantages and limitations for lab experiments. Its mechanism of action is well characterized, and it can be easily synthesized and purified to high purity. Its activity can be measured using various assays, such as cell viability, caspase activation, and mitochondrial membrane potential. However, ABT-737 has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, its selectivity for the anti-apoptotic proteins can vary depending on the cell type and the expression levels of the proteins, which can affect its efficacy and toxicity.

将来の方向性

For ABT-737 research include the development of more potent and selective BH3-mimetics that can overcome the limitations of ABT-737. This includes the identification of new targets and the optimization of the chemical structure to improve its pharmacokinetics and reduce its toxicity. In addition, the combination of ABT-737 with other targeted therapies, such as immune checkpoint inhibitors and kinase inhibitors, is being explored to enhance its efficacy and overcome resistance. Finally, the use of ABT-737 as a tool compound to study the mechanism of apoptosis and the Bcl-2 family proteins is also an active area of research.

合成法

The synthesis of ABT-737 involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(acetylamino)phenyl isothiocyanate with 3-(benzyloxy)benzylamine to form the carbamothioyl intermediate. This intermediate is then converted to the final product ABT-737 through a series of reactions, including deprotection, cyclization, and oxidation. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically above 95%.

科学的研究の応用

ABT-737 has been extensively studied in various cancer cell lines and animal models, and its mechanism of action has been well characterized. It binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By blocking these proteins, ABT-737 promotes the activation of the pro-apoptotic proteins Bax and Bak, leading to the induction of apoptosis in cancer cells.

特性

分子式

C23H21N3O3S

分子量

419.5 g/mol

IUPAC名

N-[(4-acetamidophenyl)carbamothioyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C23H21N3O3S/c1-16(27)24-19-10-12-20(13-11-19)25-23(30)26-22(28)18-8-5-9-21(14-18)29-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,24,27)(H2,25,26,28,30)

InChIキー

DLWQTPXUPSCJAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。